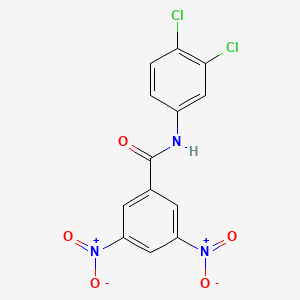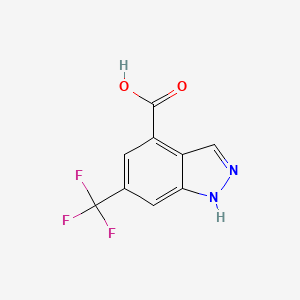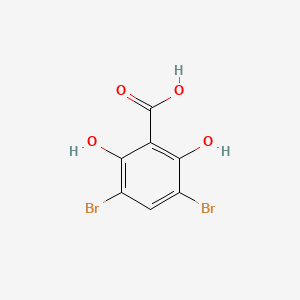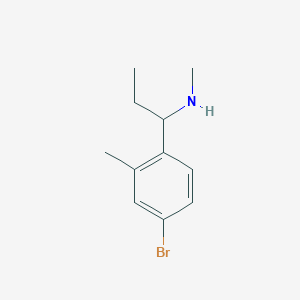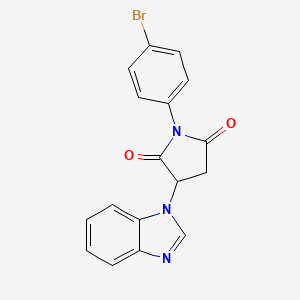
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both benzimidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-cyanopyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学研究应用
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (Cdks). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the downregulation of cyclin B1, CDK2, and PCNA, which are crucial for cell division and proliferation.
相似化合物的比较
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines: Known for their potential as Cdk inhibitors and anticancer agents.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimines: Exhibits antimicrobial and anticancer activities.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine is unique due to its dual presence of benzimidazole and pyridine rings, which contribute to its diverse chemical reactivity and biological activity. This duality allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and beyond.
属性
分子式 |
C17H13N5 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C17H13N5/c18-16-13(17-21-14-3-1-2-4-15(14)22-17)9-12(10-20-16)11-5-7-19-8-6-11/h1-10H,(H2,18,20)(H,21,22) |
InChI 键 |
YEBVTPOZFWYQJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=NC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


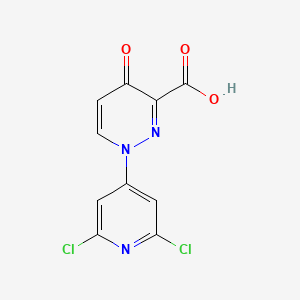
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
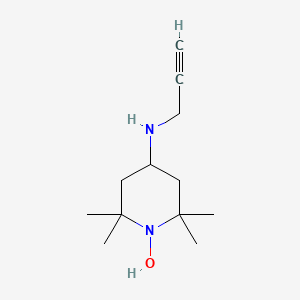
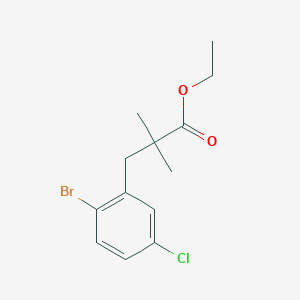
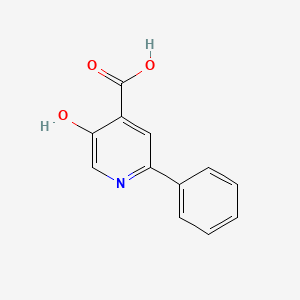
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
